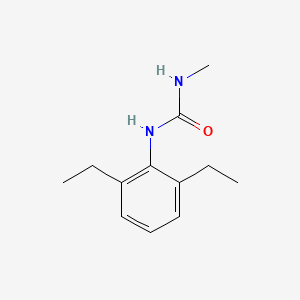

1-(2,6-Diethylphenyl)-3-methylurea

Description

1-(2,6-Diethylphenyl)-3-methylurea is a substituted urea derivative characterized by a central urea functional group (-NH-C(=O)-NH-) attached to a 2,6-diethylphenyl ring and a methyl group. For example, amidino-urea derivatives, such as compound 8918 (1-[(2,6-diethylphenyl)-3-N-ethylcarbamimodoyl]urea), exhibit potent antitubercular activity with MIC90 values of 0.56–3.1 μM against Mycobacterium tuberculosis (M. tb) and drug-resistant strains . This suggests that the diethylphenyl-urea scaffold may play a critical role in targeting mycobacterial pathways.

Properties

IUPAC Name |

1-(2,6-diethylphenyl)-3-methylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-4-9-7-6-8-10(5-2)11(9)14-12(15)13-3/h6-8H,4-5H2,1-3H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKQOZLWPHOBAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59759-01-2 | |

| Record name | 1-(2,6-DIETHYLPHENYL)-3-METHYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Diethylphenyl)-3-methylurea typically involves the reaction of 2,6-diethylphenyl isocyanate with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,6-Diethylphenyl isocyanate+Methylamine→1-(2,6-Diethylphenyl)-3-methylurea

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of 1-(2,6-Diethylphenyl)-3-methylurea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Diethylphenyl)-3-methylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Urea derivatives with oxidized side chains.

Reduction: Amine derivatives with reduced functional groups.

Substitution: Phenyl ring substituted with nitro or halogen groups.

Scientific Research Applications

1-(2,6-Diethylphenyl)-3-methylurea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,6-Diethylphenyl)-3-methylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Functional Group |

|---|---|---|---|---|---|

| 1-(2,6-Diethylphenyl)-3-methylurea | C₁₂H₁₈N₂O | ~206.29* | N/A | N/A | Urea |

| 1-(2,6-Dimethylphenyl)-3-methylurea | C₁₀H₁₄N₂O | 178.23 | 1.087 | 256.9 | Urea |

| Alachlor | C₁₄H₂₀ClNO₂ | 269.77 | N/A | N/A | Acetamide |

| 1-(2,6-Diethylphenyl)-1-methylguanidine | C₁₂H₁₉N₃ | 205.30 | 1.0 | 305.3 | Guanidine |

*Estimated based on structural similarity.

Research Findings

- Role of Substituents : Diethyl groups on the phenyl ring enhance lipophilicity (LogP ~2.5–3.0 estimated), improving membrane penetration in M. tb compared to dimethyl analogs .

- Functional Group Impact : Ureas exhibit hydrogen-bonding capacity critical for target binding, while acetamides (e.g., alachlor) rely on electrophilic chloro groups for herbicidal activity .

- Thermal Stability : Guanidine derivatives like 1-(2,6-diethylphenyl)-1-methylguanidine exhibit higher boiling points (305.3°C) due to strong intermolecular hydrogen bonds, making them suitable for high-temperature reactions .

Q & A

Q. What are the standard synthetic routes for 1-(2,6-Diethylphenyl)-3-methylurea, and what key reaction conditions influence yield and purity?

The compound is typically synthesized via the reaction of 2,6-diethylphenylamine with methyl isocyanate. Key conditions include maintaining low temperatures (0–5°C) to control exothermic reactions and using solvents like dimethylformamide (DMF) or dichloromethane. Post-synthesis purification via column chromatography or recrystallization ensures ≥98% purity, as validated by HPLC .

Q. Which spectroscopic techniques are most effective for characterizing 1-(2,6-Diethylphenyl)-3-methylurea?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms aromatic substituents and urea linkage, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies the urea carbonyl stretch (~1640–1680 cm⁻¹). Purity is assessed via HPLC with UV detection .

Q. What are the known biological activities of urea derivatives structurally related to 1-(2,6-Diethylphenyl)-3-methylurea?

Analogous compounds exhibit herbicidal activity by inhibiting acetolactate synthase (ALS) or interacting with plant hormone receptors. Some urea derivatives also show enzyme inhibitory effects in medicinal contexts, such as targeting kinases or proteases .

Q. How does the steric bulk of the 2,6-diethylphenyl group influence the compound’s reactivity?

The diethyl groups create steric hindrance, slowing nucleophilic attack at the urea carbonyl. This can necessitate elevated reaction temperatures (50–60°C) or catalysts like 1,8-diazabicycloundec-7-ene (DBU) to enhance reactivity in further derivatization .

Advanced Research Questions

Q. What strategies can mitigate low yields in the synthesis of 1-(2,6-Diethylphenyl)-3-methylurea due to steric hindrance?

Optimizing solvent polarity (e.g., using tetrahydrofuran (THF) to reduce steric crowding) and employing excess methyl isocyanate (1.2–1.5 equivalents) improves yields. Microwave-assisted synthesis has also been explored to accelerate reaction kinetics .

Q. How can researchers resolve contradictions in reported biological activity data for urea derivatives?

Discrepancies may arise from variations in assay conditions (e.g., pH, solvent carriers). Standardizing protocols (e.g., using DMSO as a universal solvent at <1% v/v) and validating results across multiple cell lines or enzymatic assays can clarify inconsistencies .

Q. What computational methods are suitable for predicting the binding affinity of 1-(2,6-Diethylphenyl)-3-methylurea to biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess interactions with ALS or kinase domains. Quantitative Structure-Activity Relationship (QSAR) models further correlate substituent effects (e.g., ethyl groups) with inhibitory potency .

Q. How do electronic effects of substituents on the aromatic ring modulate the urea’s hydrolysis stability?

Electron-withdrawing groups (e.g., halogens) increase urea stability by reducing electron density at the carbonyl, while electron-donating groups (e.g., methyl) may accelerate hydrolysis. Stability is quantified via accelerated degradation studies under acidic/basic conditions .

Q. What advanced analytical techniques can distinguish polymorphic forms of 1-(2,6-Diethylphenyl)-3-methylurea?

X-ray crystallography provides definitive crystal structure data, while Differential Scanning Calorimetry (DSC) identifies melting point variations between polymorphs. Solid-state NMR and Raman spectroscopy further characterize lattice arrangements .

Q. How can researchers design derivatives of 1-(2,6-Diethylphenyl)-3-methylurea to enhance bioavailability for pharmacological studies?

Introducing hydrophilic moieties (e.g., hydroxyl or amine groups) or formulating the compound as a prodrug (e.g., ester derivatives) improves solubility. Pharmacokinetic profiling in rodent models validates absorption and half-life .

Q. Methodological Notes

- Synthesis Optimization : Prioritize reaction condition screening (temperature, solvent, catalyst) using Design of Experiments (DoE) frameworks .

- Data Validation : Cross-reference NMR and MS data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) to confirm structural assignments .

- Biological Assays : Include positive controls (e.g., commercial ALS inhibitors) and replicate experiments to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.